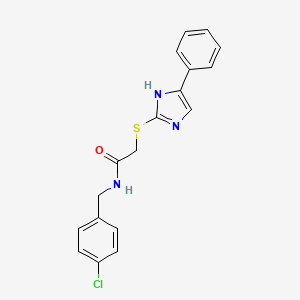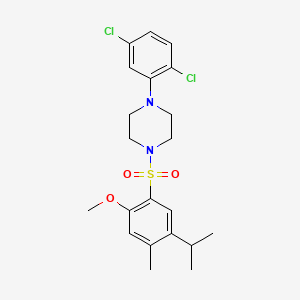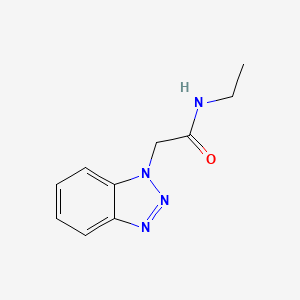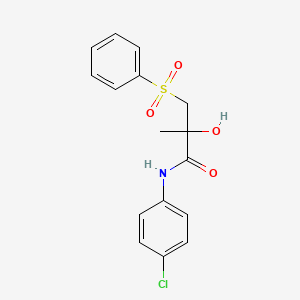
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography to determine the 3D structure of the molecule. It includes bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .科学的研究の応用
Occurrence and Environmental Fate
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, structurally related to benzenesulfonyl derivatives, are widely used as preservatives in consumer products and have been the subject of environmental research. Studies have focused on their occurrence, fate, and behavior in aquatic environments, demonstrating their ubiquity in surface water and sediments. This research highlights concerns about continuous introduction into the environment and the need for monitoring their environmental impact (Haman et al., 2015).
Toxicity and Ecological Risks
Toxicities and Ecological Risks of Organic Sunscreen Components : Benzophenone-3, a compound used in sunscreens, shares functional similarities with benzenesulfonyl derivatives, offering insights into the environmental persistence and potential ecological risks of chemically related compounds. Research has been conducted on its toxic effects and bioaccumulation potential, pointing to significant environmental and health concerns that warrant further study (Kim & Choi, 2014).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide (BTA), though structurally distinct, shares relevance with benzenesulfonyl derivatives in supramolecular chemistry applications. BTAs have seen increasing importance across various scientific disciplines, from nanotechnology to polymer processing, demonstrating the versatility of aromatic compounds in material science (Cantekin et al., 2012).
Biodegradation of Organosulfur Compounds
Biodegradation of Condensed Thiophenes in Petroleum : The environmental fate of organosulfur compounds, including those structurally related to benzenesulfonyl derivatives, has been reviewed to understand their persistence and degradation in petroleum-contaminated environments. This research underscores the importance of microbial degradation pathways in mitigating environmental contamination (Kropp & Fedorak, 1998).
Organic Thermoelectric Materials
Enhancement of Thermoelectric Performance in Organic Materials : Research on poly(3,4-ethylenedioxythiophene) (PEDOT):PSS, an organic thermoelectric material, explores treatment methods to enhance its performance. Such studies are indicative of the broader potential of organosulfur and benzenesulfonyl-related compounds in developing high-efficiency thermoelectric materials for energy applications (Zhu et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-16(20,11-23(21,22)14-5-3-2-4-6-14)15(19)18-13-9-7-12(17)8-10-13/h2-10,20H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDHSZEAKDATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)
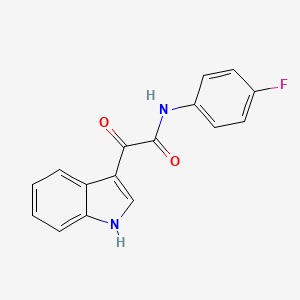
![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)
![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)
